2-Amino-5-iodo-4-methoxypyrimidine

Vue d'ensemble

Description

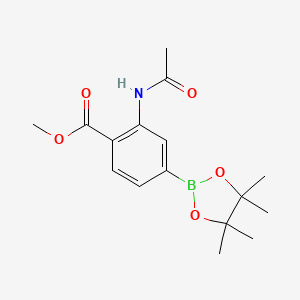

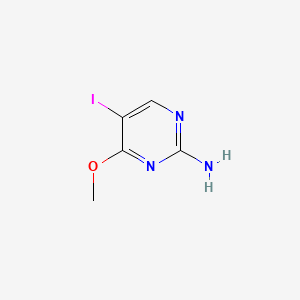

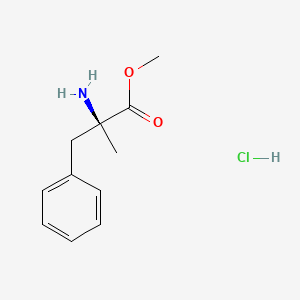

“2-Amino-5-iodo-4-methoxypyrimidine” is a chemical compound with the molecular formula C5H6IN3O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

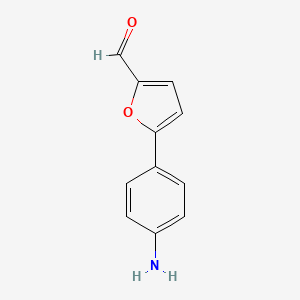

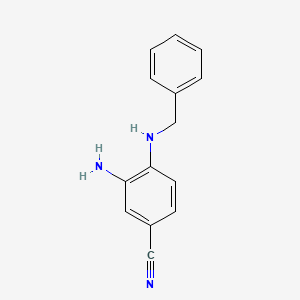

The molecular structure of “2-Amino-5-iodo-4-methoxypyrimidine” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 5th position of the ring is substituted with an iodine atom, the 4th position with a methoxy group (-OCH3), and the 2nd position with an amino group (-NH2) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5-iodo-4-methoxypyrimidine” include a molecular weight of 251.03 g/mol . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Applications De Recherche Scientifique

Synthetic Innovations

2-Amino-5-iodo-4-methoxypyrimidine has been a focus in synthetic chemistry, particularly in the development of new synthetic pathways. For example, one study detailed the preparation of 2-amino-4-methoxypyrimidine by methoxylation of 2-amino-4-chloropyrimidine, an intermediate obtained from chlorination of isocytosine. This process was optimized for industrial production due to its low cost, easy process, and high yields, highlighting the compound's significance in synthetic chemistry (Ju Xiu-lian, 2009).

Photochemistry and Luminescence Properties

The luminescence properties of 4-amino-2-methoxypyrimidine, a closely related compound, have been studied extensively. This research indicates the potential of such compounds in photochemical applications. The study of the photochemical reaction with dihydrogen phosphate buffer revealed insights into the intermediate derived from the fluorescent singlet excited state (A. G. Szabo & K. Berens, 1975).

Thermodynamic Studies

Thermodynamic studies of solubility for related compounds, like 2-amino-4-chloro-6-methoxypyrimidine, in various organic solvents at different temperatures provide essential data for understanding the compound's behavior in different environments. Such studies are crucial for applications in material science and pharmaceuticals (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

Hydrogen Bonding and Tautomerization

The hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines with acetic acid were investigated, providing insights into the molecular interactions and structural dynamics of these compounds. This research is vital for understanding the chemical behavior of 2-amino-5-iodo-4-methoxypyrimidine in various chemical environments (T. Kitamura et al., 2007).

Antiviral Activity

Some derivatives of aminopyrimidines, such as 5-substituted 2,4-diaminopyrimidines, have shown significant antiviral activity. This suggests the potential of 2-amino-5-iodo-4-methoxypyrimidine derivatives in developing antiviral medications (D. Hocková et al., 2003).

Spectroscopic Analysis

The infrared, Raman, NMR, and UV spectra, along with ab initio calculations, have been utilized to understand the structural and vibrational insights of related compounds like 2-amino-4-chloro-6-methoxypyrimidine. These methods are essential for characterizing the physical and chemical properties of 2-amino-5-iodo-4-methoxypyrimidine (Z. Cinar et al., 2013).

Antibacterial and Antifungal Activity

Some pyrimidine derivatives have demonstrated potent antibacterial and antifungal activities, suggesting the potential of 2-amino-5-iodo-4-methoxypyrimidine in medicinal chemistry and pharmacology (W. Al-Masoudi et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

5-iodo-4-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPLWJLJGDVYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704590 | |

| Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-iodo-4-methoxypyrimidine | |

CAS RN |

89322-66-7 | |

| Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)